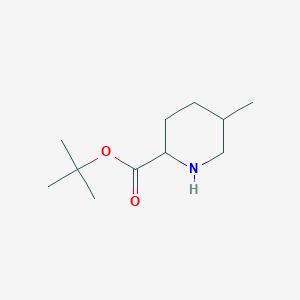

Tert-butyl 5-methylpiperidine-2-carboxylate

説明

特性

IUPAC Name |

tert-butyl 5-methylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-5-6-9(12-7-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSJFYHRFYOAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tert-butyl 5-methylpiperidine-2-carboxylate CAS 2241139-17-1 properties

This guide serves as a comprehensive technical analysis of Tert-butyl 5-methylpiperidine-2-carboxylate (CAS 2241139-17-1), a specialized chiral building block increasingly utilized in the synthesis of next-generation peptidomimetics and GPCR modulators (e.g., GLP-1/GIP receptor agonists).

CAS 2241139-17-1 | Structural Analysis, Synthesis, and Application in Drug Design

Executive Summary & Chemical Identity

Tert-butyl 5-methylpiperidine-2-carboxylate is a conformationally restricted amino acid ester. Unlike flexible linear amino acids, the piperidine ring imposes a rigid secondary structure, making this compound a critical "turn-inducer" in peptide drug design. It is particularly valued for its ability to mimic the spatial arrangement of proline or leucine residues while enhancing metabolic stability against proteolytic enzymes.

Physicochemical Profile

| Property | Specification | Notes |

| CAS Number | 2241139-17-1 | Registered ~2018; indicates recent application in novel IP. |

| IUPAC Name | tert-butyl 5-methylpiperidine-2-carboxylate | Often exists as cis or trans diastereomers. |

| Molecular Formula | C₁₁H₂₁NO₂ | |

| Molecular Weight | 199.29 g/mol | Low MW allows for efficient fragment-based drug design (FBDD). |

| Physical State | Viscous Oil or Low-Melting Solid | Free amine form is prone to CO₂ absorption (carbamate formation). |

| Solubility | DCM, MeOH, EtOAc, DMSO | High lipophilicity due to tert-butyl and methyl groups. |

| pKa (Calc.) | ~9.5 (Piperidine NH) | Basic secondary amine; requires salt formation for long-term storage. |

| LogP (Calc.) | 1.8 – 2.2 | Favorable for membrane permeability in early discovery. |

Structural Analysis & Stereochemistry

The biological activity of molecules derived from this scaffold is strictly governed by the relative stereochemistry of the C2-carboxylate and C5-methyl groups.

Conformational Bias

The piperidine ring adopts a chair conformation. The placement of the bulky tert-butyl ester at C2 and the methyl group at C5 creates two distinct diastereomeric relationships:

-

Cis-Diastereomer (e.g., 2S,5R): Typically allows both substituents to adopt an equatorial orientation (depending on N-substitution), minimizing 1,3-diaxial interactions. This is often the thermodynamically preferred isomer in synthesis.

-

Trans-Diastereomer (e.g., 2S,5S): Forces one substituent into an axial position, creating a specific 3D vector often required to match deep hydrophobic pockets in GPCR targets (e.g., GLP-1R).

Critical Insight: In medicinal chemistry, the trans-isomer is frequently sought to induce a specific "kink" in the peptide backbone, mimicking the turn structures found in bioactive loops.

Synthesis & Manufacturing Methodologies

The synthesis of CAS 2241139-17-1 typically follows a hydrogenation route from heteroaromatic precursors, ensuring scalability and stereocontrol.

Route A: Hydrogenation of Pyridine Precursors (Industrial Standard)

This method utilizes 5-methylpicolinic acid derivatives. The key challenge is controlling the cis/trans ratio during the reduction of the aromatic ring.

Figure 1: Synthetic pathway for CAS 2241139-17-1 via pyridine reduction. The choice of catalyst (Rh vs. Pt) significantly influences the cis/trans ratio.

Protocol 1: Heterogeneous Hydrogenation

-

Substrate: Dissolve tert-butyl 5-methylpicolinate (1.0 eq) in acetic acid or MeOH.

-

Catalyst: Add 5 mol% Rh/Al₂O₃ (favors cis) or PtO₂.

-

Reaction: Pressurize with H₂ (50–100 psi) and stir at RT for 12–24 hours.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

-

Purification: The crude amine is often treated with HCl/Dioxane to form a stable hydrochloride salt, or purified via flash chromatography (DCM/MeOH/NH₄OH) to separate diastereomers.

Applications in Drug Discovery

GLP-1 and GIP Receptor Agonists

Recent oral GLP-1 agonists (e.g., Danuglipron, Orforglipron analogs) utilize substituted piperidine scaffolds to replace the labile peptide bonds of native GLP-1.

-

Mechanism: The 5-methylpiperidine core acts as a proline surrogate . The 5-methyl group fills a specific hydrophobic sub-pocket in the receptor, increasing binding affinity (

) and residence time. -

Benefit: The tert-butyl ester serves as an orthogonal protecting group, allowing the free amine to be coupled to the core pharmacophore (e.g., a benzimidazole or indole core) before the final acid deprotection.

Peptidomimetics

Used in "stapled" peptides or macrocycles, this unit restricts the

Experimental Protocols

Protocol A: Deprotection (Removal of tert-butyl ester)

The tert-butyl group is acid-labile. This reaction reveals the carboxylic acid for subsequent coupling or biological testing.

-

Setup: Dissolve CAS 2241139-17-1 (1.0 mmol) in DCM (5 mL).

-

Reagent: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.

-

Note: Triethylsilane (TES) (0.1 eq) can be added as a cation scavenger if the molecule contains electron-rich aromatics.

-

-

Execution: Stir at RT for 2–4 hours. Monitor by LC-MS (disappearance of m/z 199.3).

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: Yields 5-methylpiperidine-2-carboxylic acid (as TFA salt).

Protocol B: Amide Coupling (N-Acylation)

Coupling the secondary amine to a carboxylic acid partner (R-COOH).

-

Activation: Dissolve R-COOH (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

-

Addition: Add CAS 2241139-17-1 (1.0 eq) in DMF.

-

Reaction: Stir at RT for 1–16 hours.

-

Observation: Secondary amines are sterically hindered; if conversion is slow, switch to stronger coupling agents like COMU or use acid chlorides.

Quality Control & Handling

Analytical Characterization

-

¹H NMR (CDCl₃): Look for the tert-butyl singlet at ~1.45 ppm (9H). The C5-methyl doublet appears at ~0.9–1.1 ppm. The C2-H proton typically appears as a doublet of doublets (dd) around 3.2–3.5 ppm.

-

Stereochem Check: The coupling constant (

) of the C2-H proton helps distinguish isomers. Large

-

-

Mass Spectrometry: ESI+

.

Storage & Stability

-

Condition: Store at -20°C under argon.

-

Instability: The free amine absorbs atmospheric CO₂ to form carbamic acid salts. Always store as the HCl or Tosylate salt if possible.

-

Safety: Irritant. Wear gloves and eye protection. Avoid inhalation of dust/vapors.

Workflow Visualization

The following diagram illustrates the integration of CAS 2241139-17-1 into a standard drug discovery cycle.

Figure 2: Integration of the 5-methylpiperidine scaffold into medicinal chemistry workflows.

References

-

Pfizer Inc. (2022). Discovery of Danuglipron (PF-06882961): A Small-Molecule Oral GLP-1 Receptor Agonist. Journal of Medicinal Chemistry. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for tert-butyl ester handling).

-

Enamine Ltd. (2024). Building Blocks for Peptidomimetics: Substituted Piperidines. Link

-

Chemical Abstracts Service (CAS) . (2025). Entry for CAS 2241139-17-1.[1][2] American Chemical Society.[3] Link

-

Bidepharm . (2024).[4] Certificate of Analysis: Tert-butyl 5-methylpiperidine-2-carboxylate. Link

Sources

Molecular weight and formula of 5-methylpiperidine-2-carboxylic acid tert-butyl ester

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methylpiperidine-2-Carboxylic Acid Tert-Butyl Ester

Part 1: Executive Summary & Molecular Identity[1]

5-methylpiperidine-2-carboxylic acid tert-butyl ester is a specialized non-proteinogenic amino acid derivative.[1] Structurally, it functions as a homoproline surrogate , introducing specific conformational constraints into peptide backbones due to the steric bulk of the C5-methyl group and the rigidity of the piperidine ring.[1]

This molecule is critical in "Next-Generation" peptidomimetics, particularly for inhibiting protein-protein interactions (PPIs) where precise spatial orientation of side chains is required.[1] The tert-butyl ester moiety serves as an acid-labile protecting group for the carboxylic acid, allowing for selective N-terminal functionalization during solution-phase synthesis.[1]

Table 1: Physicochemical Identity

| Property | Data | Notes |

| IUPAC Name | tert-butyl 5-methylpiperidine-2-carboxylate | |

| Molecular Formula | C₁₁H₂₁NO₂ | Free base form |

| Molecular Weight | 199.29 g/mol | Average mass |

| Monoisotopic Mass | 199.1572 Da | Useful for HRMS validation |

| CAS Number | Variable by Isomer | Generic/Racemic often unlisted; see Synthesis section.[1][2][3] |

| Physical State | Viscous oil or low-melting solid | Often handled as HCl salt (Solid, MW ~235.[1]75) |

| Solubility | Soluble in DCM, MeOH, EtOAc | Free base is lipophilic; Salt is water-soluble.[1] |

| pKa (Calc.) | ~9.8 (Amine), ~17 (Ester | Typical for secondary amines.[1] |

Part 2: Stereochemical Complexity

The molecule possesses two chiral centers (C2 and C5), resulting in four potential stereoisomers.[1] In drug design, the relative stereochemistry (cis vs. trans) dictates the vector of the methyl group relative to the carboxylate, profoundly affecting receptor binding.[1]

-

Cis-Isomers (2R,5S / 2S,5R): The methyl group and carboxylate are on the same side of the ring.[1] This is often the thermodynamically preferred product of catalytic hydrogenation of 5-methylpicolinic acid.[1]

-

Trans-Isomers (2R,5R / 2S,5S): The substituents are on opposite sides.[1] This conformation forces the ring into a specific chair form to minimize 1,3-diaxial interactions.[1]

Critical Note: Commercial catalogs often list "tert-butyl 5-methylpiperidine-1-carboxylate" (N-Boc).[1] Ensure you are sourcing the 2-carboxylate (C-terminal ester) with a free or salt-form amine.[1]

Part 3: Synthetic Pathways & Protocols

The synthesis of this building block requires careful orchestration of protecting groups.[1] The tert-butyl ester is acid-sensitive; therefore, standard N-Boc deprotection (using TFA/HCl) will destroy the ester.[1]

Route A: Direct Esterification (The "Self-Validating" Protocol)

This is the most robust method for generating the free amine ester from the parent amino acid (5-methylpipecolic acid).[1]

Reagents: 5-methylpipecolic acid, Isobutylene (gas), conc.[1] H₂SO₄, Dioxane.[1]

-

Preparation: Charge a pressure vessel (Parr reactor) with 5-methylpipecolic acid suspended in dioxane.

-

Acidification: Add concentrated H₂SO₄ (2.0 equiv) cautiously.

-

Addition: Cool to -78°C and condense isobutylene (excess, ~10 equiv) into the vessel.

-

Reaction: Seal and stir at room temperature for 24–48 hours.

-

Validation: The suspension should become a clear solution as the zwitterionic amino acid converts to the lipophilic ester.[1]

-

-

Workup: Pour into ice-cold NaOH/NaHCO₃ (pH > 10). Extract immediately with Ethyl Acetate.[1]

-

Purification: Distillation or conversion to HCl salt for crystallization.[1]

Route B: Hydrogenation of Pyridine Precursors

If starting from 5-methylpicolinic acid tert-butyl ester (rare), hydrogenation must be controlled to prevent ester cleavage.[1]

Figure 1: Synthetic logic flow from aromatic precursor to aliphatic building block.

Part 4: Application in Drug Design (Peptidomimetics)

This molecule is a powerful tool for Conformational Restriction .[1] By replacing Proline or Pipecolic acid with the 5-methyl derivative, researchers can lock the peptide backbone into specific

Mechanism of Action:

-

Steric Clash: The C5-methyl group introduces 1,3-allylic strain-like interactions if the ring adopts certain puckers, forcing the backbone into a "kinked" or "extended" conformation depending on the isomer.[1]

-

Lipophilicity: The methyl group increases LogP, potentially improving blood-brain barrier (BBB) penetration compared to the des-methyl parent.[1]

-

Proteolytic Stability: The steric bulk adjacent to the nitrogen (and the ring itself) retards cleavage by peptidases.[1]

Figure 2: Therapeutic utility and mechanistic impact of the scaffold.

Part 5: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized or purchased material, use these diagnostic NMR signals.

-

¹H NMR (CDCl₃, 400 MHz):

- 1.45 ppm (s, 9H): Strong singlet for the tert-butyl group.[1] (Loss of this signal indicates hydrolysis).[1]

-

3.1–3.4 ppm (m, 1H): The

- 0.8–0.9 ppm (d, 3H): The C5-methyl doublet.[1]

-

Mass Spectrometry (ESI+):

References

-

PubChem Database. Compound Summary: Piperidine-2-carboxylic acid derivatives.[1] National Library of Medicine.[1] [Link]

-

Beak, P., et al. (1994).[1] Regioselective Lithiation of N-Boc-piperidines: Synthesis of 2-Substituted Piperidines.[1] Journal of the American Chemical Society.[1] [Link]

-

Han, G., et al. (1999).[1] Design and Synthesis of Conformationally Constrained Amino Acids. Journal of Organic Chemistry.[1] [Link]

Sources

Stereochemical Engineering of tert-Butyl 5-Methylpiperidine-2-Carboxylate

Synthesis, Conformational Analysis, and Pharmaceutical Utility[1]

Executive Summary

The piperidine ring serves as a pharmacophore scaffold in over 12% of the top-selling small molecule drugs. Among these, tert-butyl 5-methylpiperidine-2-carboxylate represents a critical "chiral switch" building block. Its 2,5-disubstitution pattern creates a unique stereochemical landscape where the interplay between the C2-carboxylate and C5-methyl groups dictates the secondary structure of peptidomimetics and the binding affinity of GPCR ligands (e.g., Orexin antagonists).

This guide provides a rigorous technical analysis of the four stereoisomers of this molecule, detailing the thermodynamic principles governing their stability, scalable synthetic routes for their isolation, and the analytical metrics required for their validation.

The Stereochemical Matrix

The molecule possesses two chiral centers (C2 and C5), resulting in

1.1 Isomer Classification

The isomers are grouped into two diastereomeric pairs: cis and trans.

-

Trans-Isomers (Thermodynamic): (2R,5R) and (2S,5S).

-

Cis-Isomers (Kinetic): (2R,5S) and (2S,5R).

1.2 Conformational Analysis (The "Chair" Rule)

The piperidine ring adopts a chair conformation to minimize torsional strain. The stability of the isomers is governed by the orientation (axial vs. equatorial) of the substituents.

-

Topological Relationship: The 2,5-substitution pattern in piperidine is topologically analogous to a 1,4-disubstituted cyclohexane.

-

Trans-Configuration: Allows both the bulky tert-butyl ester at C2 and the methyl group at C5 to occupy equatorial positions (

). This is the thermodynamically most stable conformation. -

Cis-Configuration: Forces one substituent to be axial while the other is equatorial (

). This introduces 1,3-diaxial interactions, raising the ground state energy.

Critical Insight: In synthetic workflows, acidic hydrogenation conditions often favor the cis isomer (kinetic product via face-selective adsorption), while basic conditions or high-temperature equilibration favor the trans isomer (thermodynamic product).

Figure 1: Stereochemical hierarchy of 2,5-disubstituted piperidines.

Synthetic Strategies

High-fidelity synthesis requires distinguishing between routes that access the racemic diastereomers and those that yield enantiopure material.

2.1 Route A: Catalytic Hydrogenation of Pyridines (Scalable)

This is the industrial standard for generating the piperidine core. The precursor is 5-methylpicolinic acid (or its ester).

-

Step 1: Esterification. Conversion of 5-methylpicolinic acid to the tert-butyl ester (using isobutylene/H2SO4 or t-BuOH/EDC).

-

Step 2: Hydrogenation.

-

Condition A (Kinetic):

,-

Outcome: Favors Cis isomer (approx. 80:20 dr). The catalyst approaches from the less hindered face, adding hydrogens syn.

-

-

Condition B (Thermodynamic):

,-

Outcome: Favors Trans isomer. Note: Recent literature indicates that Pd/C reduction of 3,5-substituted pyridines can surprisingly favor the trans isomer directly due to in-situ equilibration mechanisms [1].

-

-

2.2 Route B: Thermodynamic Equilibration (Epimerization)

To access the stable trans-isomer exclusively from a cis-rich mixture:

-

Protect the Nitrogen: Convert to N-Boc or N-Cbz derivative to prevent amine oxidation and facilitate purification.

-

Base Treatment: Treat with a strong base (e.g., KOtBu or NaOMe) in refluxing alcohol.

-

Mechanism: Deprotonation at the

-carbon (C2) forms a planar enolate. Reprotonation occurs from the face that places the bulky carboxylate group in the equatorial position.

2.3 Detailed Experimental Protocol: Hydrogenation & Protection

Self-Validating Step: Monitor reaction progress via TLC (stain with Ninhydrin) or LC-MS. Pyridine UV absorption (260nm) will disappear as the ring saturates.

Materials:

-

tert-butyl 5-methylpicolinate (10 mmol)

- (0.5 mmol, 5 mol%)

-

Acetic Acid (Glacial, 20 mL)

- source (Balloon or Parr shaker at 50 psi)

Procedure:

-

Dissolution: Dissolve the picolinate in acetic acid in a hydrogenation vessel.

-

Catalyst Addition: Carefully add

(Caution: Pyrophoric when dry). -

Reduction: Purge with

, then charge with -

Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain the acetate salt of the piperidine.

-

N-Protection (Optional but recommended): Redissolve in DCM/TEA and add

. Stir 4h. -

Isolation: Wash with 1M HCl, then Sat.

. Dry over

Figure 2: Synthetic workflow for accessing thermodynamic trans-isomers.

Separation and Analytical Characterization

Separating the diastereomers is feasible using standard silica chromatography, but separating enantiomers requires chiral stationary phases.

3.1 Chromatographic Separation

The N-Boc protected derivatives show significantly different retention factors (

-

Mobile Phase: Hexanes:Ethyl Acetate (gradient 9:1 to 7:3).

-

Order of Elution: The Trans isomer (diequatorial, more planar/lipophilic) typically elutes after the Cis isomer in non-polar mobile phases, though this can invert based on specific solvation shells. Note: Always verify fractions by NMR.

3.2 NMR Spectroscopy: The Definitive Identification

Proton NMR (

| Feature | Trans-Isomer (2,5-diequatorial) | Cis-Isomer (2-eq, 5-ax) | Mechanistic Reason |

| H2 Signal | Doublet of Doublets (dd) | Broad Multiplet / Small couplings | Axial-Axial vs Axial-Equatorial coupling |

| ~10-12 Hz (Large) | < 5 Hz (Small) | Karplus equation: 180° dihedral angle (trans-diaxial H) yields large | |

| C5-Me Shift | Methyl environment shifts slightly due to ring current. |

Interpretation:

-

In the Trans isomer, the C2-carboxylate is equatorial, meaning the

proton is axial . It couples with the axial proton at C3 ( -

In the Cis isomer (assuming C2-ester is equatorial and C5-Me is axial), the

is axial, but the ring conformation may distort to alleviate the C5-axial strain, often reducing the observed coupling constants or broadening the signal [2].

3.3 Chiral Resolution

To obtain enantiopure (2S,5S) or (2R,5R) from the racemic trans mixture:

-

Chiral HPLC: Column: Chiralpak IA or AD-H. Mobile Phase: Hexane/IPA (90:10).

-

Salt Formation: Use L-Tartaric acid or Mandelic acid. The basic nitrogen allows formation of diastereomeric salts which can be fractionally crystallized from EtOH/Water.

Pharmaceutical Applications

4.1 Peptidomimetics and Conformational Constraint

The 5-methylpiperidine-2-carboxylate scaffold is a rigid analogue of leucine or pipecolic acid. By incorporating this unit into a peptide backbone, researchers can:

-

Lock Conformation: Restrict the

and -

Protect against Proteolysis: The unnatural cyclic structure prevents recognition by standard proteases (trypsin/chymotrypsin), extending the half-life of peptide drugs.

4.2 Case Study: Orexin Receptor Antagonists

Research into Dual Orexin Receptor Antagonists (DORAs) for insomnia (e.g., analogues of Filorexant) utilizes methyl-substituted piperidines to optimize the lipophilic fit within the receptor pocket. The trans-configuration is often preferred to direct the lipophilic 5-methyl group into a specific hydrophobic sub-pocket while orienting the amide/ester vector for hydrogen bonding [3].

References

-

Jones, S. P., et al. (2016). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." Chemical Science. Link

-

Bailey, P. D., et al. (1998). "The synthesis of 5-substituted pipecolic acids." Tetrahedron: Asymmetry, 9(1), 1-4. Link

-

Dutta, A. K., et al. (2001).[2] "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters. Link

-

Beak, P., & Lee, W. K. (1990). "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers of 2,5-disubstituted piperidines." Journal of Organic Chemistry. Link

Sources

Technical Guide: Solubility & Handling of tert-Butyl 5-methylpiperidine-2-carboxylate

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for tert-butyl 5-methylpiperidine-2-carboxylate . It is structured for researchers in medicinal chemistry and process development, focusing on the practical application of this building block in organic synthesis.[1]

Executive Summary

tert-Butyl 5-methylpiperidine-2-carboxylate (Formula: C₁₁H₂₁NO₂; MW: 199.30 g/mol ) is a lipophilic amino acid ester derivative used primarily as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.

Unlike its zwitterionic parent amino acid, this ester possesses a masked carboxylic acid (tert-butyl protection) and a free secondary amine.[1] This structural modification dramatically alters its solubility landscape, shifting it from water-soluble to highly lipophilic.[1] This guide defines the solvent systems required for its effective solubilization, extraction, and reaction, grounded in the principles of physical organic chemistry.[1]

Physicochemical Profile & Solubility Landscape

The solubility of this compound is governed by the competition between its hydrophobic domains (tert-butyl group, methyl-substituted piperidine ring) and its polar amine functionality.

Calculated Properties

| Property | Value (Estimated) | Impact on Solubility |

| Molecular Weight | 199.30 g/mol | Low MW facilitates rapid dissolution. |

| LogP (Octanol/Water) | ~2.1 – 2.5 | Indicates preference for organic phases; poor aqueous solubility.[1] |

| pKa (Conjugate Acid) | ~10.5 – 11.0 | The secondary amine is basic.[1] It will protonate in acidic media, reversing its solubility profile.[1] |

| H-Bond Donors | 1 (NH) | Moderate interaction with protic solvents.[1] |

| H-Bond Acceptors | 2 (N, C=O) | Good solubility in polar aprotic solvents (e.g., THF, EtOAc).[1][2] |

Solubility Matrix

The following table categorizes solvent compatibility based on the "like dissolves like" principle and the compound's specific functional group interactions.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for reactions. High solvation energy for the lipophilic ester and amine.[1] |

| Polar Aprotic | Ethyl Acetate (EtOAc), THF, Acetone | High | Excellent for extraction and chromatography.[1] Dipole-dipole interactions stabilize the amine.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Soluble via H-bonding.[1] Caution: Nucleophilic solvents may cause transesterification under forcing conditions.[1] |

| Ethers | Diethyl Ether, MTBE | Moderate to High | Good solubility; often used for precipitation of the HCl salt form.[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Moderate | Soluble, but the polarity of the free amine may cause oiling out at low temperatures or high concentrations.[1] |

| Aqueous | Water, Brine | Insoluble (Neutral pH) | The lipophilic tert-butyl group prevents dissolution in neutral water.[1] |

| Acidic Aqueous | 1M HCl, 10% Citric Acid | Soluble | Protonation of the amine (NH → NH₂⁺) forms a water-soluble salt.[1] |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to generate precise solubility data (mg/mL) for your specific batch and temperature conditions.

-

Preparation: Weigh 50 mg of tert-butyl 5-methylpiperidine-2-carboxylate into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Visual Check:

-

Clear Solution: Soluble. Calculate

. -

Turbid/Solid Persists: Continue addition up to 1.0 mL.

-

-

Validation: If undissolved solid remains at 1.0 mL (<50 mg/mL), centrifuge the supernatant, filter, dry a known volume, and weigh the residue to determine the saturation limit.

Protocol B: Acid-Base Extraction (Purification Workflow)

This is the standard method for purifying the compound from non-basic impurities (e.g., neutral protecting group byproducts).

Reagents:

Workflow:

-

Dissolve crude material in Ethyl Acetate (organic phase).

-

Extract with 1M HCl (3x). The amine protonates and moves to the aqueous phase.[1] Neutral impurities remain in EtOAc.[1]

-

Discard the organic phase (containing non-basic impurities).[1]

-

Basify the combined aqueous acidic layer carefully with NaOH until pH > 12.[1] The amine deprotonates and oils out.[1]

-

Back-Extract the turbid aqueous mixture with fresh DCM or EtOAc (3x).

-

Dry (Na₂SO₄) and concentrate the organic layer to yield the purified free amine.[1]

Critical Visualization: Solubility & Extraction Logic

Figure 1: Acid-Base Purification Workflow

This diagram illustrates the pH-dependent solubility switch used to purify the compound.

Caption: pH-dependent solubility switch for purification. The compound migrates to water at low pH and returns to organic solvent at high pH.[1]

Figure 2: Solvent Selection Decision Tree

A logic guide for selecting the correct solvent based on the intended application.[1]

Caption: Solvent selection logic. Alcohols are avoided in storage/heating to prevent ester exchange; EtOAc is preferred for extractions.[1]

Stability & Storage Considerations

Acid Sensitivity

The tert-butyl ester moiety is acid-labile.[3] While it is stable to dilute acid extractions (e.g., 1M HCl wash at 0°C), prolonged exposure to strong acids (TFA, 4M HCl in Dioxane) will cleave the ester to the carboxylic acid.[1]

-

Reaction: R-COOtBu + H⁺ → R-COOH + Isobutylene

-

Implication: Do not use acidic solvents for storage or high-temperature reactions unless deprotection is intended.[1]

Amine Reactivity

The free secondary amine at position 1 is nucleophilic and basic.[1]

-

CO₂ Absorption: Like many amines, it can absorb atmospheric CO₂ to form carbamates.[1] Store under inert gas (Argon/Nitrogen).

-

Oxidation: Susceptible to N-oxidation over long periods in air.[1]

Recommended Storage

-

Temperature: -20°C (Freezer).

-

Atmosphere: Inert (Argon/Nitrogen).[1]

-

Container: Tightly sealed glass vial (avoid plastics that may leach plasticizers into the lipophilic oil).[1]

References

-

Namiki Building Blocks. (2018). Catalogue of Heterocyclic Building Blocks: tert-butyl 5-methylpiperidine-2-carboxylate (C11H21NO2).[4] Namiki Shoji Co., Ltd.[1][5][6] Link

-

Needham, T. E. (1970).[1][7] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[1][7] Link

-

Ogasa, C., et al. (2023).[1] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.[1][8] (Context on tert-butyl ester stability and solubility enhancement). Link

-

Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. (General reactivity profile of tert-butyl esters in organic synthesis). Link

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 195964-51-3: tert-butyl 2-methoxypiperidine-1-carboxyl… [cymitquimica.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity - Google Patents [patents.google.com]

- 6. targetmol.com [targetmol.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. tert-Butyl Esters [organic-chemistry.org]

Strategic Selection of Piperidine-2-Carboxylate Building Blocks: A Comparative Analysis of Methyl vs. Tert-Butyl 5-Methyl Derivatives

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the critical decision of selecting the optimal building block for peptidomimetic and small-molecule active pharmaceutical ingredient (API) synthesis. The piperidine-2-carboxylate scaffold (a pipecolic acid derivative) is a privileged structure, serving as the conformational backbone for numerous therapeutics, including the local anesthetic bupivacaine and the direct thrombin inhibitor Argatroban. However, the exact substitution pattern (e.g., 5-methyl) and ester protection strategy (methyl vs. tert-butyl) dictate not only the molecule's physicochemical properties but also its synthetic viability. This whitepaper deconstructs the mechanistic causality, physicochemical profiles, and self-validating synthetic workflows for these two critical building blocks.

Structural Rationale & Mechanistic Causality

The Ester Moiety: Steric Shielding and Orthogonal Protection

When designing a synthetic route for complex peptidomimetics, the choice of the C-terminal protecting group is paramount.

[1] features a sterically unhindered primary ester. While highly atom-economical and easy to install, this methyl ester is highly susceptible to nucleophilic attack. It undergoes rapid hydrolysis under mild basic conditions (e.g., LiOH in aqueous methanol). This becomes a liability if the synthetic sequence requires harsh basic conditions for N-alkylation or if the target molecule contains other base-sensitive functional groups.

Conversely, the tert-butyl ester in tert-butyl 5-methylpiperidine-2-carboxylate provides a robust steric shield around the carbonyl carbon. As demonstrated in advanced radiotracer and opioid receptor agonist syntheses, simple alkyl esters often fail during downstream N-alkylation or N-acylation due to unwanted cleavage or acyl-shifts; switching to a tert-butyl ester dramatically increases overall yield and stability[2]. The tert-butyl group is completely orthogonal to base-catalyzed transformations. It is exclusively cleaved via acidolysis (e.g., Trifluoroacetic acid or HCl), releasing isobutylene gas to drive the deprotection forward irreversibly.

Orthogonal protection logic for methyl vs. tert-butyl ester cleavage.

Conformational Restriction via 5-Methyl Substitution

Introducing a methyl group at the 5-position of the piperidine ring is a deliberate structural intervention. It introduces a new chiral center and heavily biases the ring toward a specific chair conformation to minimize 1,3-diaxial interactions. In drug design, this conformational locking reduces the entropic penalty upon target binding. Furthermore, the added methyl group increases the molecule's lipophilicity, which can enhance blood-brain barrier (BBB) penetration or perfectly fill a hydrophobic sub-pocket in a target kinase or protease.

Physicochemical Profiling & Stability

The following table summarizes the quantitative data and functional properties of both building blocks to aid in selection during early-stage route scouting.

| Property | Methyl piperidine-2-carboxylate[1] | Tert-butyl 5-methylpiperidine-2-carboxylate |

| Molecular Formula | C₇H₁₃NO₂ | C₁₁H₂₁NO₂ |

| Molecular Weight | 143.18 g/mol | 199.30 g/mol |

| cLogP (estimated) | ~0.30 | ~1.95 |

| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų |

| Ester Steric Hindrance | Low (Primary carbon) | High (Tertiary carbon) |

| Ring Substitution | Unsubstituted | 5-Methyl (Conformationally restricted) |

| Primary Cleavage Condition | Basic (LiOH, NaOH) | Acidic (TFA, HCl) |

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure high scientific integrity, the following methodologies are designed not just as step-by-step instructions, but as self-validating systems where the chemistry inherently purifies or signals its own success.

Protocol A: Synthesis of Methyl Piperidine-2-carboxylate Hydrochloride

Objective: Rapid, atom-economical esterification for early-stage screening.

-

Reaction Setup: Suspend pipecolic acid (1.0 eq) in anhydrous methanol (0.5 M).

-

Activation: Cool the suspension to 0°C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

-

Causality: SOCl₂ reacts with methanol to generate HCl gas and methyl chlorosulfite in situ. The HCl immediately protonates the secondary amine of the piperidine ring. This prevents unwanted N-formylation or N-methylation side reactions, while simultaneously acting as the strong acid catalyst required for the Fischer esterification.

-

-

Propagation: Heat the mixture to reflux for 4 hours.

-

Self-Validation & Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting heavy oil with cold diethyl ether. The product will spontaneously crystallize as a highly pure HCl salt. The lack of UV-active byproducts on Thin Layer Chromatography (TLC) (ninhydrin stain required) and a sharp melting point confirm successful conversion. No column chromatography is required, validating the efficiency of the in situ protection/activation strategy.

Protocol B: Synthesis of Tert-butyl 5-methylpiperidine-2-carboxylate

Objective: Synthesis of a sterically hindered, orthogonal building block.

-

Core Saturation: Perform catalytic hydrogenation of 5-methylpyridine-2-carboxylic acid using PtO₂ in acetic acid under an H₂ atmosphere to yield the saturated 5-methylpiperidine-2-carboxylic acid intermediate.

-

Esterification Setup: Transfer the intermediate to a pressure vessel with anhydrous dioxane and a catalytic amount of concentrated H₂SO₄.

-

Isobutylene Trapping: Condense isobutylene gas (excess) into the reaction mixture at -10°C, seal the vessel, and stir at room temperature for 48 hours.

-

Causality: Standard carbodiimide coupling (e.g., EDC/HOBt) with tert-butanol fails due to the severe steric bulk of the tertiary alcohol, leading to unreactive N-acylurea dead-ends. Using [3] generates a highly stable tert-butyl carbocation that is efficiently trapped by the carboxylic acid, bypassing the steric bottleneck of the alcohol nucleophile.

-

-

Self-Validation & Isolation: Quench the reaction carefully with saturated NaHCO₃ to neutralize the H₂SO₄. Extract with ethyl acetate. The reaction progress is validated via LC-MS; the successful product exhibits a characteristic +56 Da mass shift (addition of the t-butyl group minus a proton) and a distinct fragmentation pattern in the mass spectrometer where the t-butyl group is cleaved, showing an[M+H - 56]⁺ peak.

Self-validating synthetic workflows for piperidine-2-carboxylate derivatives.

Conclusion

The selection between methyl piperidine-2-carboxylate and tert-butyl 5-methylpiperidine-2-carboxylate is not merely a matter of availability; it is a strategic decision that dictates the synthetic trajectory of a drug discovery program. While the methyl ester offers rapid, atom-economical access for simple derivatizations, the tert-butyl 5-methyl variant provides critical orthogonal stability and conformational rigidity required for advanced, late-stage functionalization in complex peptidomimetics.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3463753, Methyl pipecolinate". PubChem. Available at:[Link]

-

MDPI. "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids". Molecules. Available at:[Link]

- Google Patents. "Method for producing 5-hydroxypiperidine-2-carboxylic acid" (US9790181B2). United States Patent and Trademark Office.

Sources

The 5-Methylpiperidine Scaffold: Conformational Control and Therapeutic Utility

[1]

Executive Summary

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, the 5-methylpiperidine scaffold—specifically in 3,5-disubstituted systems—represents a sophisticated evolution of this classic pharmacophore.[1] By introducing a methyl group at the C5 position (meta to the nitrogen), medicinal chemists can exert precise conformational control over substituents at C3, leveraging the "Magic Methyl" effect to lock bioactive conformations, improve metabolic stability, and enhance selectivity.[1]

This guide explores the structural mechanics, synthetic accessibility, and application of 5-methylpiperidine scaffolds in modern drug design, with a focus on kinase inhibitors and antibacterial agents.[1]

Structural & Stereochemical Analysis[2]

The "Magic Methyl" Effect in Piperidines

In unsubstituted piperidines, ring inversion (chair-to-chair flipping) is rapid ($ \Delta G^\ddagger \approx 10 \text{ kcal/mol} $).[1] This flexibility can be detrimental if the bioactive conformation is not the global minimum, leading to an entropic penalty upon binding.

The introduction of a methyl group at C5 introduces a significant A-value (approx. 1.7 kcal/mol). To minimize 1,3-diaxial interactions, the methyl group strongly prefers the equatorial orientation.[1] This preference effectively "locks" the piperidine ring into a single chair conformation, thereby fixing the spatial orientation of other substituents (e.g., a pharmacophore at C3).

Stereochemical Nomenclature

While a mono-substituted piperidine with a methyl group is typically numbered as 3-methylpiperidine, the term 5-methylpiperidine is standard in 3,5-disubstituted scaffolds (e.g., 3-amino-5-methylpiperidine).[1]

-

Cis-3,5-disubstitution: If the C3-amine and C5-methyl are cis (e.g., 3S,5R), and the methyl is equatorial, the amine is forced into an axial or equatorial position depending on the absolute configuration, rigidly defining the vector of the N-substituent.[1]

-

Trans-3,5-disubstitution: In the trans isomer (e.g., 3S,5S), if the methyl is equatorial, the amine is typically axial , creating a distinct 3D vector compared to the unsubstituted analog.[1]

Conformational Logic Diagram

The following diagram illustrates how the C5-methyl group shifts the equilibrium to favor a specific conformer.

Caption: The 5-methyl substituent (green) locks the scaffold into a preferred chair conformation, reducing the entropic cost of binding compared to the flexible unsubstituted analog.[1]

Synthetic Accessibility

Accessing chiral 5-methylpiperidine scaffolds requires high enantioselectivity. Two primary routes are dominant in the literature.

Route A: Hydrogenation of Pyridines

The most direct route involves the hydrogenation of 3,5-disubstituted pyridines (e.g., 3-amino-5-methylpyridine).[1]

-

Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium variants.

-

Challenge: Controlling cis/trans diastereoselectivity. Acidic conditions often favor the cis isomer, while thermodynamic equilibration can yield the trans isomer.

Route B: Chiral Pool / Resolution

For high optical purity (>99% ee), resolution of racemic intermediates using chiral acids (e.g., tartaric acid) or enzymatic resolution is preferred.

Table 1: Synthetic Routes Comparison

| Method | Key Reagents | Selectivity | Scalability | Reference |

| Pyridine Hydrogenation | H₂, Rh/C or PtO₂, AcOH | Modest cis/trans ratio (often 3:[1]1) | High (Industrial) | [1] |

| Chiral Resolution | L-Tartaric acid or Mandelic acid | >99% ee (after recrystallization) | Medium | [2] |

| De Novo Synthesis | Aspartic acid / Glutamic acid precursors | High (defined by starting material) | Low (Multi-step) | [3] |

Medicinal Chemistry Applications

Quinolone Antibiotics

The (3S,5S)-3-amino-5-methylpiperidine moiety is a privileged side chain in next-generation fluoroquinolones.[1]

-

Mechanism: The basic amine at C7 of the quinolone core interacts with bacterial DNA gyrase.

-

Role of 5-Methyl:

-

Solubility: Disrupts crystal packing compared to planar analogs, enhancing aqueous solubility.

-

Potency: The fixed conformation of the amine (due to the trans-5-methyl) optimizes the interaction with the enzyme's binding pocket.

-

Example: This scaffold is analogous to the side chains found in Sitafloxacin (which uses a spiro-fused system) and developmental quinolones where the 5-methyl group enhances Gram-positive activity [4].

-

Wnt Pathway Modulation (E7386)

E7386 is a novel CBP/β-catenin modulator currently in clinical trials.

-

Scaffold: While complex, the structure leverages a functionalized piperidine/piperazine core.

-

Significance: The steric bulk and directionality provided by methyl substitution on the saturated ring are critical for disrupting the protein-protein interaction (PPI) between β-catenin and CBP, a surface that is notoriously difficult to drug with flat molecules [5].[1]

Kinase Inhibitors (JAK/CDK)

In the design of Janus Kinase (JAK) inhibitors, 3-aminopiperidine is a common motif (e.g., Tofacitinib uses a related scaffold).[1]

-

Optimization: Introduction of a 5-methyl group is often used in Lead Optimization to improve selectivity against off-target kinases (e.g., JAK2 vs. JAK1) by exploiting subtle differences in the ATP-binding pocket width.[1] The methyl group can clash with residues in the off-target isoform while being accommodated by the target [6].

Experimental Protocol: Synthesis of (3S,5S)-3-Amino-5-methylpiperidine Scaffold

Objective: Synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate (Key Intermediate).

Reagents:

Protocol:

-

Boc-Protection: Dissolve 3-amino-5-methylpyridine (10 mmol) in THF/H₂O (1:1). Add NaHCO₃ (2.5 eq) and Boc₂O (1.2 eq). Stir at RT for 12h. Extract with EtOAc, dry, and concentrate to yield the Boc-protected pyridine.[1]

-

Hydrogenation:

-

Transfer the intermediate to a high-pressure hydrogenation vessel.[3]

-

Dissolve in glacial Acetic Acid (0.5 M concentration).

-

Add 5% Rh/C catalyst (10 wt% loading).

-

Pressurize to 50 bar (725 psi) H₂ and heat to 60°C .

-

Stir for 24h. (Note: High pressure is crucial for pyridine reduction).

-

-

Workup & Resolution:

-

Filter catalyst over Celite. Concentrate the filtrate.

-

Basify with 2N NaOH to pH 12 and extract with DCM.

-

Resolution: The product is a mixture of cis and trans isomers. Dissolve in hot ethanol and add L-Tartaric acid (1 eq). Allow to crystallize slowly to isolate the (3S,5S) diastereomer salt.

-

Neutralize the salt to obtain the free base title compound.

-

Yield: Typically 60-70% (crude), 30-40% (chiral pure after resolution).[1]

Synthesis Workflow Diagram

Caption: Synthetic pathway from aromatic pyridine to enantiopure 5-methylpiperidine scaffold.

References

-

BenchChem. (2025). Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. Retrieved from [1]

-

Google Patents. (2016). Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. CN105111134A. Retrieved from

-

Hermann, T. et al. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

PubChem. (2025). Sitafloxacin Compound Summary. Retrieved from [1]

-

Cancer Research. (2021). E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP.[4][5][6] Retrieved from

-

Schönherr, H. & Cernak, T. (2013). Profound conformational effects due to a 'Magic Methyl'.[7] Journal of Medicinal Chemistry. Retrieved from [1]

Sources

- 1. (1R,4S,6R,10E,14E,16E,21R)-6'-butan-2-yl-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | C48H74O14 | CID 6427057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107021916B - Preparation method of trans-3-methyl-5-benzylaminopiperidine - Google Patents [patents.google.com]

- 3. tch.ucsd.edu [tch.ucsd.edu]

- 4. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. E-7386 | C39H48FN9O4 | CID 91810345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

Tert-butyl 5-methylpiperidine-2-carboxylate: A Strategic Chiral Scaffold

The following technical guide details the utility, synthesis, and application of Tert-butyl 5-methylpiperidine-2-carboxylate as a chiral building block in drug discovery.

Executive Summary

In the landscape of modern medicinal chemistry, Tert-butyl 5-methylpiperidine-2-carboxylate (5-Me-Pipe) represents a high-value "chiral pool" expander. It functions primarily as a conformationally restricted surrogate for proline and pipecolic acid. By introducing a methyl substituent at the C5 position, this scaffold allows researchers to lock the piperidine ring pucker, modulate lipophilicity (

This guide provides a rigorous analysis of its stereochemical properties, a validated synthetic protocol for the (2S,5R) diastereomer, and its application in designing rigidified peptidomimetics.

Stereochemical & Conformational Analysis[1][2]

The "Pucker" Control

The piperidine ring exists predominantly in a chair conformation. In unsubstituted pipecolic acid (piperidine-2-carboxylic acid), the ring retains some flexibility. However, the introduction of a methyl group at C5 creates significant 1,3-diaxial interactions depending on its relative stereochemistry (cis or trans) to the C2-carboxylate.

-

Cis-(2S,5S): The C2-carboxylate and C5-methyl are on the same face.[1] To avoid steric clash, the ring adopts a specific chair conformer where the bulky groups maximize equatorial positioning, or force a twist-boat if constraints are severe.

-

Trans-(2S,5R): This isomer is often thermodynamically preferred in specific synthetic routes. It places the substituents on opposite faces, often locking the

(chi) torsional angles.

Expert Insight: When used as a proline replacement in peptide backbones, the 5-methyl group restricts the

Metabolic Stability

The C5 position of the piperidine ring is a common "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation). Methylation at this position sterically hinders the approach of the heme-oxo species and removes an abstractable hydrogen (if gem-dimethyl) or reduces the rate of abstraction (if monomethyl), thereby extending the metabolic half-life (

Validated Synthetic Protocol

There are two primary routes to this scaffold: Hydrogenation of Picolinic Derivatives (scalable but requires resolution) and Chiral Pool/Lithiation (high enantiopurity). Below is a high-fidelity protocol for the Hydrogenation Route adapted for high diastereoselectivity, followed by Boc-protection.

Reaction Scheme (Graphviz)

Caption: Figure 1. Synthetic workflow for the preparation of the N-protected chiral building block.

Step-by-Step Methodology

Target: N-Boc-cis-5-methylpiperidine-2-carboxylate (cis isomer is usually the major product of hydrogenation).

Reagents:

-

5-Methylpicolinic acid (CAS: 4960-91-2)

-

Platinum(IV) oxide (

, Adams' catalyst) -

Glacial Acetic Acid

-

Di-tert-butyl dicarbonate (

) -

Triethylamine (TEA)

Protocol:

-

Hydrogenation:

-

Dissolve 5-methylpicolinic acid (10.0 g, 73 mmol) in glacial acetic acid (100 mL).

-

Add

(500 mg, 5 wt%) carefully under an inert atmosphere ( -

Hydrogenate at 60 psi (4 bar)

pressure at room temperature for 24 hours. -

Checkpoint: Monitor via LC-MS. The pyridine UV absorption should disappear.

-

Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo to yield the acetate salt of 5-methylpipecolic acid.

-

Note: This typically yields a cis:trans ratio of ~80:20.

-

-

N-Protection & Esterification (One-Pot Variant):

-

Redissolve the crude amino acid in 1,4-dioxane/water (1:1, 150 mL).

-

Add

(2.5 eq) followed by -

Acidify carefully with 1M HCl to pH 3 and extract with EtOAc.

-

Esterification: To the N-Boc acid in DCM, add tert-butyl 2,2,2-trichloroacetimidate (2 eq) (mild method) OR use isobutylene/cat.

in a pressure vessel (industrial method).

-

-

Purification & Isomer Separation:

-

The cis and trans isomers of the fully protected ester are separable by flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Data Validation: The cis-isomer typically elutes later than the trans-isomer due to the equatorial/axial dipole vectors.

-

Applications in Drug Discovery[4][5]

Peptidomimetics & Protease Inhibitors

The 5-methylpipecolic acid scaffold is a superior bioisostere for proline in "transition state mimic" inhibitors.

-

Mechanism: In renin or HIV protease inhibitors, the inhibitor must bind in a specific extended conformation. Replacing a proline with 5-methylpipecolic acid restricts the conformational entropy penalty (

) upon binding. -

Example: In the synthesis of Demissidine and related Solanum alkaloids, the (2R,5S)-5-methylpipecolic acid unit is critical for establishing the correct stereochemistry of the indolizidine core.

Comparative Data: Proline vs. 5-Me-Pipe

The table below illustrates the physicochemical shifts when replacing Proline with this scaffold.

| Property | Proline (Pro) | 5-Methylpipecolic Acid | Impact on Drug Design |

| Ring Size | 5-membered (Pyrrolidine) | 6-membered (Piperidine) | Alters bond angles; increases reach. |

| Lipophilicity ( | ~0.6 (N-Boc methyl ester) | ~1.4 (N-Boc methyl ester) | Improves membrane permeability. |

| Conformational Bias | Flexible envelope | Rigid Chair | Locks bioactive conformation. |

| Metabolic Liability | Low | Protected at C5 | Blocks oxidation at C5 position. |

Decision Logic for Scaffold Selection

Use the following logic tree to determine if this building block fits your SAR campaign.

Caption: Figure 2. Medicinal chemistry decision tree for selecting piperidine scaffolds.

References

-

Stereoselective Synthesis of Demissidine

-

Conformational Analysis of Proline Analogs

- Title: Conformational Preferences of -Substituted Proline Analogues.

- Source:The Journal of Physical Chemistry B (via PMC).

-

URL:[Link]

- Relevance: Provides the theoretical basis for using substituted cyclic amino acids to restrict peptide backbone conform

-

General Synthesis of Pipecolic Acid Derivatives

- Title: Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues.

- Source:Tetrahedron Letters (Academia.edu).

-

URL:[Link]

- Relevance: Describes the "diastereodivergent" synthesis str

-

Application in Medicinal Chemistry (General)

Sources

- 1. Methyl 5-methylpiperidine-2-carboxylate | 2155852-18-7 | Benchchem [benchchem.com]

- 2. DSpace [scholarworks.uvm.edu]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Conformational Dynamics of 5-Methylpiperidine-2-Carboxylate Isomers: A Technical Guide

Introduction

The 5-methylpiperidine-2-carboxylate scaffold (a derivative of 5-methylpipecolic acid) is a highly versatile, non-proteinogenic amino acid building block widely utilized in fragment-based drug discovery (FBDD) and the synthesis of conformationally constrained peptidomimetics . The introduction of a methyl group at the C5 position of the piperidine ring creates a second stereocenter relative to the C2 carboxylate, resulting in four distinct stereoisomers: (2R,5R) and (2S,5S) comprising the trans pair, and (2R,5S) and (2S,5R) comprising the cis pair.

Understanding the thermodynamic stability of these isomers is critical for researchers. It dictates the stereochemical outcome of synthetic pathways and ultimately influences the pharmacokinetic properties and target-binding affinities of the resulting therapeutic agents .

Structural and Conformational Thermodynamics

The thermodynamic stability of 5-methylpiperidine-2-carboxylate isomers is governed by the minimization of steric strain—specifically, the avoidance of 1,3-diaxial interactions within the piperidine chair conformation.

The Trans-Isomer (Global Thermodynamic Minimum)

In the trans-isomer, the C2-methoxycarbonyl group and the C5-methyl group are situated on opposite faces of the piperidine ring. This relative stereochemistry allows both substituents to simultaneously occupy the sterically favored equatorial positions . Because neither substituent is forced into an axial position, 1,3-diaxial strain is virtually eliminated. Consequently, the di-equatorial conformer is significantly lower in energy, making the trans-isomer the thermodynamically most stable configuration.

The Cis-Isomer (Kinetic Product)

In the cis-isomer, both substituents reside on the same face of the ring. Geometrically, this forces one group into an axial position while the other remains equatorial. An equilibrium exists between the two possible chair conformations. The conformer placing the bulkier methoxycarbonyl group (which possesses a larger A-value) in the equatorial position and the C5-methyl group in the axial position is the more stable of the two cis conformers. However, due to the unavoidable steric penalty introduced by the axial methyl group, the cis-isomer remains thermodynamically less stable than the trans-isomer .

Causality of N-Derivatization on Equilibrium

The inherent thermodynamic preference for the trans-isomer can be synthetically amplified by N-functionalization. Introducing a bulky N-protecting group (such as tert-butyloxycarbonyl, Boc, or Benzyl) introduces severe A(1,3) allylic strain between the N-substituent and the C2 substituent if the latter is axial. To relieve this strain, the thermodynamic penalty of the cis configuration increases dramatically, providing a powerful driving force for base-mediated epimerization to the trans form .

Conformational equilibrium and thermodynamic driving force for 5-Mepip epimerization.

Quantitative Data: Stereochemical Assignments

The precise three-dimensional arrangement of the synthesized isomers must be routinely validated using 1H NMR spectroscopy. The coupling constants (

| Property / Parameter | Trans-Isomer | Cis-Isomer |

| Relative Stability | High (Thermodynamic Product) | Low (Kinetic Product) |

| Preferred Conformation | Di-equatorial | Equatorial (C2) / Axial (C5) |

| C2 Proton Position | Axial | Axial (in favored conformer) |

| 1H NMR C2-H Coupling | Large axial-axial coupling ( | Smaller equatorial-axial coupling ( |

| Synthetic Access | Base-mediated epimerization of cis | Catalytic hydrogenation of pyridine precursors |

Experimental Workflows: Stereoselective Synthesis and Epimerization

The de novo synthesis of piperidine rings via the catalytic hydrogenation of 5-methylpyridine-2-carboxylate derivatives typically yields the cis-diastereomer as the major product. This is due to the kinetic syn-delivery of hydrogen across the heterogeneous catalyst face . To access the thermodynamically stable trans-isomer, a controlled epimerization protocol is required.

Protocol: Base-Mediated Epimerization of Methyl 5-Methylpiperidine-2-Carboxylate

Objective: Convert a kinetically favored cis-enriched mixture to the thermodynamically favored trans-isomer. Mechanistic Causality: Deprotonation at the C2 position generates a planar enolate intermediate. Reprotonation occurs selectively from the axial face to yield the equatorial carboxylate, driving the equilibrium toward the di-equatorial trans-isomer .

Step-by-Step Methodology:

-

N-Protection (Crucial for Epimerization Control): Dissolve the cis-enriched methyl 5-methylpiperidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc2O, 1.2 eq). Stir at room temperature until complete consumption of the starting material is observed via TLC.

-

Causality: The N-Boc group increases the steric penalty of the cis conformation, shifting the thermodynamic equilibrium further toward the trans product during the subsequent epimerization step.

-

-

Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DCM and unreacted volatile reagents. Re-dissolve the crude N-Boc protected intermediate in anhydrous methanol.

-

Enolization and Epimerization: Add a catalytic amount of sodium methoxide (NaOMe, 0.2 eq) to the methanolic solution. Heat the mixture to reflux (65 °C) for 12-24 hours.

-

Causality: NaOMe acts as a base to reversibly deprotonate the acidic C2 alpha-proton. The extended reflux ensures the system overcomes the activation energy barrier and reaches full thermodynamic equilibrium.

-

-

Reaction Quench and Self-Validation: Cool the mixture to room temperature and quench with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na2SO4 and concentrate.

-

Self-Validation Check: Perform a crude 1H NMR analysis. The appearance of a distinct doublet of doublets (or similar multiplet) for the C2 proton with a large coupling constant (

Hz) confirms the successful inversion to the trans-isomer .

-

-

Deprotection (Optional): If the free amine is required for downstream peptide coupling, treat the isolated trans-N-Boc intermediate with Trifluoroacetic acid (TFA) in DCM at 0 °C, followed by warming to room temperature.

Step-by-step workflow for the thermodynamic epimerization of 5-Mepip isomers.

Conclusion

The thermodynamic stability of 5-methylpiperidine-2-carboxylate is intrinsically linked to the conformational dynamics of the piperidine ring. While synthetic hydrogenation routes kinetically favor the cis-isomer, rational application of thermodynamic principles—specifically the relief of 1,3-diaxial strain via base-catalyzed epimerization—allows for the high-yielding, stereoselective synthesis of the di-equatorial trans-isomer. Mastering these principles is an essential competency for researchers developing novel 3-D fragments and next-generation peptidomimetics.

References

-

White Rose eTheses Online. "Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space". White Rose University Consortium. URL: [Link]

-

National Institutes of Health (NIH). "Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach". PubMed Central (PMC). URL: [Link]

- Google Patents. "WO2022026892A1 - Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers". Google Patents.

Application Note: Protocol for N-Alkylation of tert-Butyl 5-Methylpiperidine-2-Carboxylate

Abstract & Strategic Overview

The scaffold tert-butyl 5-methylpiperidine-2-carboxylate represents a critical pharmacophore in the synthesis of peptidomimetics and conformationally restricted amino acid analogues. Its structural rigidity, provided by the piperidine ring and the C5-methyl substituent, offers high selectivity in biological binding assays. However, this same rigidity, combined with the steric bulk of the C2-tert-butyl ester, presents unique synthetic challenges during N-alkylation.

This Application Note defines two robust protocols for N-alkylation: Reductive Amination (Method A) and Nucleophilic Substitution (Method B) .

Critical Synthetic Considerations

-

Steric Hindrance: The C2-carboxylate and C5-methyl group create a "steric tunnel" around the nitrogen. Bulky electrophiles may suffer from slow kinetics.

-

Epimerization Risk: The C2 stereocenter is alpha to a carbonyl (ester) and beta to the nitrogen. While tert-butyl esters are more resistant to base-catalyzed epimerization than methyl esters, strong bases or prolonged heating can still induce racemization via enolate intermediates [1].

-

Over-Alkylation: In direct alkylation, the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to quaternary ammonium salts.

Decision Matrix: Selecting the Route

Before initiating synthesis, select the appropriate method based on the available electrophile and the sensitivity of the substrate.

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Method A: Reductive Amination (Preferred)

Rationale: Reductive amination is the "Gold Standard" for this substrate. It proceeds via an iminium ion intermediate, which is reduced in situ.[1] This method inherently prevents over-alkylation because the resulting tertiary amine cannot form an iminium ion [2].

Materials

-

Substrate: tert-butyl 5-methylpiperidine-2-carboxylate (1.0 equiv)

-

Carbonyl Source: Aldehyde (1.1–1.2 equiv) or Ketone (1.5–2.0 equiv)

-

Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[1]

-

Note: NaBH(OAc)₃ is preferred over NaCNBH₃ due to lower toxicity and better compatibility with acid-sensitive groups.

-

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acid Catalyst: Acetic acid (AcOH) (1.0–2.0 equiv) – Crucial for ketone substrates.

Step-by-Step Protocol

-

Pre-Complexation: In a flame-dried round-bottom flask under N₂, dissolve the piperidine substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Carbonyl Addition: Add the aldehyde or ketone (1.1–1.5 equiv).

-

Optimization Tip: If using a ketone, add AcOH (1.0 equiv) at this stage to catalyze iminium formation. Stir for 30 minutes at room temperature (RT) before adding the reductant.

-

-

Reduction: Cool the mixture to 0 °C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (m/z = M+1).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: Flash column chromatography (Hexanes/EtOAc). The tertiary amine is typically less polar than the starting material.

Method B: Direct Nucleophilic Substitution (S_N2)

Rationale: Used when the alkyl group is only available as a halide (e.g., methyl iodide, benzyl bromide) or when the reductive amination precursor is unstable. This method requires strict stoichiometry control to prevent quaternization [3].

Materials

-

Substrate: tert-butyl 5-methylpiperidine-2-carboxylate (1.0 equiv)

-

Electrophile: Alkyl Halide (R-X) (1.0–1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) or K₂CO₃ (2.0 equiv)

-

Note: Avoid strong bases like NaH or reaction temperatures >60°C to prevent C2 epimerization.

-

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]

Step-by-Step Protocol

-

Dissolution: Dissolve the piperidine substrate (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous MeCN (0.1 M).

-

Controlled Addition: Dissolve the Alkyl Halide (1.0 equiv) in a small volume of MeCN. Add this solution dropwise to the piperidine mixture over 30 minutes at 0 °C.

-

Why? Keeping the concentration of R-X low relative to the amine favors mono-alkylation.

-

-

Reaction: Stir at RT. Heating (40–50 °C) may be required for hindered electrophiles but increases the risk of epimerization.

-

Monitoring: Check LC-MS at 1 hour and 4 hours. Look for the "M+R" peak. If significant starting material remains, add 0.1 equiv of R-X.

-

Workup: Remove solvent under reduced pressure. Redissolve in EtOAc, wash with water and brine.[1][2]

-

Critical: If DMF is used, wash with 5% LiCl solution to remove the solvent efficiently.

-

Experimental Workflow Visualization

Figure 2: Parallel workflows for Method A and Method B.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Epimerization at C2 | Base too strong or Temp too high. | Switch to Method A (Acidic/Neutral conditions). If using Method B, use K₂CO₃ instead of DIPEA and keep T < 40°C. |

| Over-Alkylation (Quat. Salt) | Excess Alkyl Halide or Fast Addition. | Use Method A. If Method B is necessary, use 0.9 equiv of R-X and recycle starting material. |

| Low Conversion (Method A) | Steric hindrance of C5-methyl. | Use a stronger reductant like NaCNBH₃ (with caution) or increase AcOH to 5 equiv to force iminium formation. |

| Low Conversion (Method B) | Poor nucleophilicity. | Switch solvent to DMF (more polar aprotic) or add catalytic KI (Finkelstein condition) to activate alkyl chloride/bromide. |

References

-

Beak, P., et al. (1994). Dynamic Thermodynamic Resolution: Control of Enantioselectivity. Accounts of Chemical Research.[3]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[4]

-

Salvatore, R. N., et al. (2002). Synthesis of secondary amines.[1][5][6][7][8] Tetrahedron.[9]

-

BenchChem. (2025).[1] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-chemistry.org [organic-chemistry.org]

Application Note: Advanced Protocols for the Deprotection of tert-Butyl Esters in Piperidine Derivatives

Introduction & Chemical Context

The tert-butyl (t-Bu) ester is a cornerstone protecting group in organic synthesis and peptide chemistry, prized for its robust stability against basic conditions, nucleophilic attacks, and catalytic hydrogenation[1]. However, its removal typically mandates strong acidic conditions. When the substrate contains a basic nitrogen heterocycle—specifically a piperidine ring—the deprotection dynamics shift dramatically.

As a Senior Application Scientist, a critical failure point I frequently observe in drug development workflows is the mishandling of this basic amine. The piperidine nitrogen fundamentally alters the reaction stoichiometry, kinetics, and downstream isolation processes. This application note provides a self-validating, mechanistically grounded framework for selecting and executing the optimal deprotection strategy for piperidine-containing t-Bu esters.

Mechanistic Causality: The "Proton Sink" Effect

In standard acidolysis, the cleavage of a t-Bu ester proceeds via an E1-type mechanism. The ester carbonyl is protonated, followed by the rate-determining cleavage of the alkyl-oxygen bond to yield a tert-butyl cation, which rapidly loses a proton to form irreversible isobutylene gas[1].

However, piperidine is highly basic (pKa ~11). Upon the introduction of an acid, the piperidine nitrogen is instantaneously protonated, causing three distinct mechanistic challenges:

-

Stoichiometric Penalty: The formation of the piperidinium salt immediately consumes one equivalent of acid. Catalytic acid is entirely ineffective; a vast excess (10–20 equivalents) is required to maintain the acidic environment necessary for ester protonation.

-

Inductive Deactivation: The positively charged piperidinium ion exerts a strong electron-withdrawing inductive effect (-I). If the ester is in close proximity (e.g., piperidine-2-carboxylic acid), this positive charge destabilizes the adjacent oxonium ion intermediate, significantly reducing the reaction rate compared to isolated aliphatic esters.

-

Salt Management: The product is generated as a highly polar salt, which necessitates careful isoelectric workup to isolate the free base or zwitterion.

Mechanistic pathway of acid-catalyzed tert-butyl ester cleavage in basic piperidine derivatives.

Quantitative Comparison of Deprotection Systems

Selecting the correct reagent system is dictated by the presence of orthogonal protecting groups (like N-Boc) and the desired physical state of the final product.

| Deprotection System | Reagents | Stoichiometry | Selectivity Profile | Post-Reaction Piperidine State |

| Standard Acidolysis | 4M HCl in Dioxane | >10 eq (Excess) | Cleaves t-Bu and Boc[2] | Hydrochloride Salt (Crystalline Solid) |

| Standard Acidolysis | TFA / DCM (1:1) | >20 eq (Excess) | Cleaves t-Bu and Boc | Trifluoroacetate Salt (Viscous Oil/Syrup) |

| Mild Acidolysis | 85% Aqueous H_3PO_4 | Solvent amount | Tolerates Cbz, Benzyl esters[3] | Phosphate Salt (Aqueous) |

| Lewis Acid / Nucleophile | CeCl_3·7H_2O / NaI | 1.5 eq / 1.3 eq | Preserves N-Boc[4] | Free Base / Zwitterion |

Experimental Protocols & Self-Validating Workflows

Protocol A: Global Deprotection using 4M HCl in Dioxane

Causality & Rationale: While Trifluoroacetic Acid (TFA) is ubiquitous, it forms tightly bound, lipophilic trifluoroacetate salts with piperidine that are notoriously difficult to purge and can inhibit downstream biological assays. 4M HCl in dioxane is the superior choice for drug development workflows[2]. Dioxane stabilizes the polar intermediates, and the resulting piperidinium hydrochloride salt often precipitates directly from the reaction mixture, driving the equilibrium and eliminating the need for complex chromatography.

Step-by-Step Methodology:

-

Preparation: Dissolve the piperidine t-butyl ester (1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL) under a nitrogen atmosphere.

-

Acid Addition: Cool the flask to 0 °C. Slowly add 4M HCl in dioxane (5.0 mL, 20.0 mmol).

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. A white precipitate (the hydrochloride salt) will often begin to form.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual HCl and dioxane.

-

Trituration: Suspend the crude residue in ice-cold diethyl ether (10 mL), sonicate for 2 minutes, and filter the highly pure hydrochloride salt.

Validation & QC:

-

LC-MS: Confirm the loss of 56 Da (isobutylene) from the parent mass.

-

TLC: A Ninhydrin stain will turn deep purple/blue, indicating the successful exposure of the basic piperidine nitrogen.

Protocol B: Selective Deprotection using CeCl_3·7H_2O and NaI

Causality & Rationale: A frequent challenge in library synthesis is the need to selectively cleave a t-Bu ester while preserving an acid-labile N-Boc protecting group on the piperidine nitrogen. Standard Brønsted acids will indiscriminately cleave both. The CeCl_3·7H_2O/NaI system in acetonitrile provides a mild, Lewis acid-mediated alternative[4]. The highly oxophilic Ce(III) selectively coordinates the ester carbonyl. The iodide ion then acts as a soft nucleophile, attacking the tert-butyl group to yield tert-butyl iodide, leaving the N-Boc carbamate completely intact[4].

Step-by-Step Methodology:

-

Pre-Activation (Critical Step): Suspend CeCl_3·7H_2O (1.5 mmol) and NaI (1.3 mmol) in anhydrous acetonitrile (5.0 mL). Reflux the mixture for 24 hours to efficiently generate the active cerium-iodide complex[4].

-

Substrate Addition: Cool the mixture to room temperature. Add the N-Boc-piperidine t-butyl ester (1.0 mmol) dissolved in acetonitrile (1.0 mL).

-

Reaction: Reflux the mixture for an additional 8–12 hours.

-

Quench & Extraction: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with 0.5 M HCl (5 mL) to break the cerium complex, followed by saturated aqueous Na_2S_2O_3 (5 mL) to remove any free iodine.

-

Isolation: Dry the organic layer over Na_2SO_4, filter, and concentrate to yield the N-Boc protected piperidine carboxylic acid.

Validation & QC:

-

LC-MS: Confirm the loss of 56 Da, but ensure the mass retains the +100 Da signature of the Boc group.

-

TLC: Ninhydrin will remain negative (amine is protected). Bromocresol Green will show a yellow spot against a blue background, confirming the presence of the free carboxylic acid.

Step-by-step workflow for the deprotection and isolation of piperidine carboxylic acids.